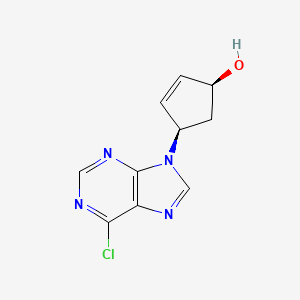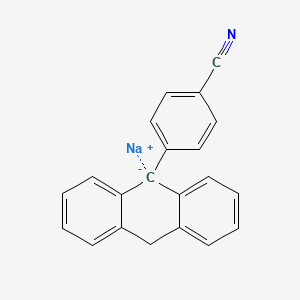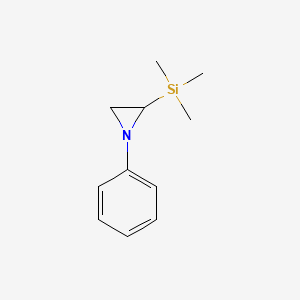
1-Phenyl-2-(trimethylsilyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(trimethylsilyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group and a trimethylsilyl group attached to the aziridine ring. Aziridines are known for their high strain energy, making them highly reactive and valuable intermediates in organic synthesis .
Métodos De Preparación
The synthesis of 1-Phenyl-2-(trimethylsilyl)aziridine can be achieved through several routes. One common method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, which provides aziridines in good yields and high cis stereoselectivities . The silyl group can be substituted by treatment with a fluoride source and electrophiles, again with high selectivity . Industrial production methods for aziridines often involve cyclization of haloamines and amino alcohols or nitrene addition to alkenes .
Análisis De Reacciones Químicas
1-Phenyl-2-(trimethylsilyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of a wide range of products.
Substitution Reactions: The trimethylsilyl group can be substituted by other groups using fluoride sources and electrophiles.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include fluoride sources, electrophiles, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(trimethylsilyl)aziridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Aziridines are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridine derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)aziridine involves the high strain energy of the aziridine ring, which makes it highly reactive. The ring can be activated in the presence of electron-withdrawing substituents, leading to ring opening and subsequent reactions with nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-Phenyl-2-(trimethylsilyl)aziridine can be compared with other aziridines and similar compounds:
Vinylaziridines: These compounds have an exocyclic C–C double bond, making them distinct in terms of reactivity and applications.
The unique combination of the phenyl and trimethylsilyl groups in this compound imparts specific reactivity and properties that differentiate it from other aziridines and related compounds.
Propiedades
Número CAS |
128165-64-0 |
|---|---|
Fórmula molecular |
C11H17NSi |
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
trimethyl-(1-phenylaziridin-2-yl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-9-12(11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
AFMISSXBUSNQQC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


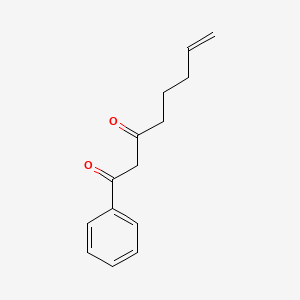
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)
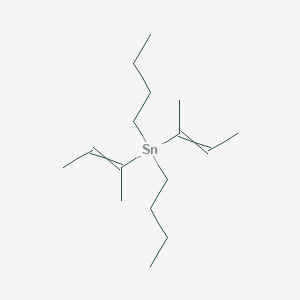
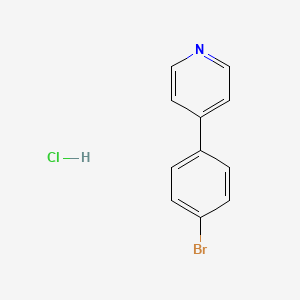
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
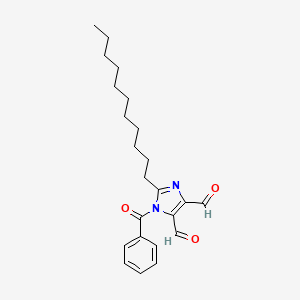
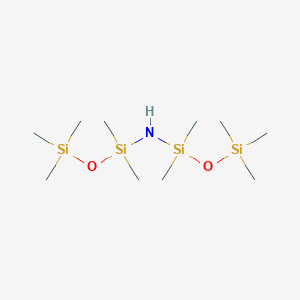
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
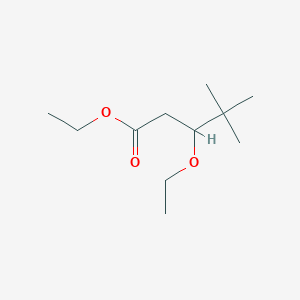
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
